[(2-chloro-5-nitrophenyl)methyl](methyl)amine
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Overview
Description
[(2-chloro-5-nitrophenyl)methyl](methyl)amine is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a methyl group and the benzene ring is substituted with a chlorine atom and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-chloro-5-nitrophenyl)methyl](methyl)amine typically involves the nitration of 2-chloroaniline followed by methylation. The nitration process introduces a nitro group at the para position relative to the chlorine atom on the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-chloro-5-nitroaniline is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(2-chloro-5-nitrophenyl)methyl](methyl)amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group on the nitrogen can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or other peroxides.
Major Products Formed
Reduction: 1-(2-chloro-5-aminophenyl)-N-methylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
[(2-chloro-5-nitrophenyl)methyl](methyl)amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(2-chloro-5-nitrophenyl)methyl](methyl)amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and methyl group can also influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitroaniline: Similar structure but lacks the N-methyl group.
1-(2-chloro-5-nitrophenyl)ethanone: Similar structure but with a carbonyl group instead of the N-methyl group.
2-chloro-5-nitrophenol: Similar structure but with a hydroxyl group instead of the N-methyl group.
Uniqueness
[(2-chloro-5-nitrophenyl)methyl](methyl)amine is unique due to the presence of the N-methyl group, which can influence its reactivity and biological activity. This structural feature can enhance its solubility, stability, and ability to interact with specific molecular targets compared to its analogs .
Biological Activity
The compound (2-chloro-5-nitrophenyl)methylamine is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C8H9ClN2O2
- Molecular Weight : 202.62 g/mol
- CAS Number : 53894-23-8
Antimicrobial Properties
Research indicates that compounds with nitrophenyl groups often exhibit antimicrobial activity. For instance, derivatives of nitrophenyl amines have shown effectiveness against various bacterial strains. A study focusing on similar compounds reported significant inhibition of bacterial growth, suggesting that (2-chloro-5-nitrophenyl)methylamine could possess similar properties due to the presence of the nitrophenyl moiety .
The biological activity of (2-chloro-5-nitrophenyl)methylamine is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cell survival and proliferation.
- Interference with Cellular Signaling : The presence of halogen and nitro groups may facilitate interactions with cellular receptors or signaling pathways, leading to altered cellular responses.
Study on Antimicrobial Effects
A study conducted by researchers at a university evaluated the antimicrobial efficacy of various nitrophenyl compounds, including those structurally similar to (2-chloro-5-nitrophenyl)methylamine. The results indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, depending on the specific bacterial strain tested .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
(2-chloro-5-nitrophenyl)methylamine | 30 | E. coli |
Similar Nitrophenyl Compound | 20 | Staphylococcus aureus |
Cytotoxicity Assessment
Another relevant study assessed the cytotoxic effects of various amine derivatives on human cancer cell lines. The findings revealed that certain derivatives led to a significant reduction in cell viability at concentrations above 50 µM. While direct studies on (2-chloro-5-nitrophenyl)methylamine are lacking, its structural similarities suggest potential for similar activity .
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-4,10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTNCUPHKWUHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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